N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H16N4O4S and its molecular weight is 348.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The synthesis and biological activity of thiadiazole derivatives have been extensively studied, revealing their potential in various scientific applications. For instance, the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position, aimed as potential antiulcer agents, involved the use of thiadiazole intermediates. Although these compounds did not display significant antisecretory activity, they demonstrated good cytoprotective properties in ethanol and hydrochloric acid models, indicating their potential in protective therapeutic applications (Starrett et al., 1989).
Heterocyclic Compound Synthesis
The versatility of thiadiazole moieties has been exploited in the synthesis of various heterocycles, such as pyrrole, pyridine, and coumarin derivatives, showcasing the thiadiazole's role in the development of novel compounds with potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Anti-Inflammatory and Analgesic Agents
Research has also focused on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds have been evaluated as anti-inflammatory and analgesic agents, showing significant COX-2 inhibition and analgesic activity, highlighting the therapeutic potential of thiadiazole derivatives in managing inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Activity
New pyridine derivatives incorporating thiadiazole structures have been synthesized and tested for their antimicrobial activity. These compounds showed variable and modest activity against bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Patel et al., 2011).
Electrochromic Materials
The exploration of thiadiazolo[3,4-c]pyridine as an electron acceptor for the development of donor-acceptor-type electrochromic polymers has led to the creation of materials with lower bandgap and favorable redox activity. Such materials exhibit fast switching times and high coloration efficiency, making them promising for electrochromic device applications (Ming et al., 2015).
Mechanism of Action
Mode of Action
Based on its structure, it is likely that it interacts with its targets through covalent bonding, possibly modifying the function of the target proteins or enzymes .
Biochemical Pathways
Without knowledge of the specific targets of this compound, it is challenging to determine the exact biochemical pathways it affects. Given its potential to interact with proteins or enzymes, it may influence a variety of biochemical pathways depending on its specific targets .
Pharmacokinetics
Its bioavailability, how quickly it is absorbed into the bloodstream, how it is distributed in the body, how it is metabolized, and how it is excreted are all factors that would need to be investigated in pharmacokinetic studies .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the specific targets of the compound and how it modifies their function .
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c20-13-3-4-14(21)19(13)6-8-23-7-5-16-15(22)10-1-2-11-12(9-10)18-24-17-11/h1-2,9H,3-8H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDCHSHZZLCWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.